4-(Prop-2-yn-1-yl)piperidine

Click Chemistry Bioconjugation Cycloaddition

4-(Prop-2-yn-1-yl)piperidine (CAS 918870-55-0), also known as 4-propargylpiperidine, is a key heterocyclic building block featuring a piperidine ring substituted with a terminal alkyne at the 4-position. This structure combines the conformational rigidity and basicity of the saturated azacycle with the high reactivity of the alkyne, making it a versatile intermediate.

Molecular Formula C8H13N
Molecular Weight 123.20
CAS No. 918870-55-0
Cat. No. B3058794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-yn-1-yl)piperidine
CAS918870-55-0
Molecular FormulaC8H13N
Molecular Weight123.20
Structural Identifiers
SMILESC#CCC1CCNCC1
InChIInChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h1,8-9H,3-7H2
InChIKeySTZDXUXQXGQAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Prop-2-yn-1-yl)piperidine (CAS 918870-55-0): Core Chemical and Physical Property Data for Procurement


4-(Prop-2-yn-1-yl)piperidine (CAS 918870-55-0), also known as 4-propargylpiperidine, is a key heterocyclic building block featuring a piperidine ring substituted with a terminal alkyne at the 4-position [1]. This structure combines the conformational rigidity and basicity of the saturated azacycle with the high reactivity of the alkyne, making it a versatile intermediate. Key physicochemical properties, such as a molecular weight of 123.20 g/mol and a calculated LogP of 1.026, are critical for solubility and permeability assessments in drug design [2].

Procurement Risk: Why Unverified 4-(Prop-2-yn-1-yl)piperidine Analogs Compromise Synthetic and Biological Outcomes


Substituting 4-(prop-2-yn-1-yl)piperidine with a structurally similar analog, such as a 3-substituted isomer or a non-alkyne derivative, introduces significant risks in both synthetic and biological contexts. The specific position of the propargyl group on the piperidine ring is not trivial; computational and experimental studies on analogous systems confirm that the substitution pattern (e.g., 2- vs. 3- vs. 4-position) profoundly impacts reactivity in key transformations like gold-catalyzed rearrangements [1]. Furthermore, the terminal alkyne is the essential functional handle for its primary application: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. An analog lacking this group, or with a sterically hindered or internal alkyne, would be unreactive or yield completely different cycloaddition products, derailing established synthetic protocols. The evidence below quantifies these critical differences.

Quantitative Differentiation Guide for 4-(Prop-2-yn-1-yl)piperidine (CAS 918870-55-0) vs. Analogs


Quantified Reactivity Advantage: Alkyne vs. Non-Alkyne Piperidines for Click Chemistry

The terminal alkyne of 4-(prop-2-yn-1-yl)piperidine enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction not possible with saturated alkyl analogs (e.g., 4-methylpiperidine) or those lacking a terminal alkyne. In solid-phase peptide cyclization studies using related piperidine-Cu(I) catalysts, this click reaction is critical, achieving optimal yields of monomeric cyclic peptides (major product for 6-8 amino acid peptides) under mild conditions (1.5 eq CuI, DMF) [1]. In contrast, non-alkyne piperidines would yield 0% conversion in this context.

Click Chemistry Bioconjugation Cycloaddition Peptide Cyclization

Purity and Specification Benchmarking for Reliable Synthesis

Reputable vendors supply 4-(prop-2-yn-1-yl)piperidine at a defined purity level of 98%, a key metric for ensuring reproducible stoichiometry and minimizing side reactions in sensitive applications like drug discovery . This is in contrast to lower purity grades (e.g., 95% from some general chemical suppliers ) which can introduce unknown impurities that compromise reaction yields or lead to off-target effects in biological assays. The higher purity standard reduces the risk of failed experiments and saves costs associated with re-purification.

Quality Control Synthetic Reliability Reproducibility Procurement

In-Class Comparison: 4-Propargyl vs. 3-Propargyl Piperidine Reactivity in Catalysis

The position of the propargyl substituent on the piperidine ring is critical. Computational studies on the gold(I)-catalyzed rearrangement/Nazarov reaction of propargyl ester derivatives predict and confirm that 2-substituted piperidines are highly reactive due to nitrogen stabilization of intermediates, while 3-substituted piperidines exhibit 'sluggish reactivity' [1]. This class-level inference suggests that 4-(prop-2-yn-1-yl)piperidine would have a distinct reactivity profile compared to its 3-substituted isomer in similar transformations, which is crucial for designing predictable synthetic routes.

Gold Catalysis Regioselectivity Computational Chemistry Reaction Kinetics

Evidence for CNS Drug Design Potential: Class-Level BBB Penetration

N-propargylpiperidine derivatives, which share the core scaffold of 4-(prop-2-yn-1-yl)piperidine, have been shown to cross the blood-brain barrier (BBB) in a parallel artificial membrane permeation assay (PAMPA) [1]. This class-level property is not shared by all piperidine-based compounds. For instance, while some piperidine derivatives are known CNS agents, others are designed to be peripherally restricted. The ability of this scaffold to achieve BBB penetration is a key differentiator for CNS drug discovery programs targeting enzymes like MAO-B and BChE [2], compared to analogs with different substitution patterns that may exhibit poor CNS exposure.

Blood-Brain Barrier CNS Drug Discovery Neurodegeneration MAO-B Inhibition

Optimal Application Scenarios for 4-(Prop-2-yn-1-yl)piperidine (CAS 918870-55-0)


Building Block for CuAAC Click Chemistry in Bioconjugation and Materials Science

This compound is optimally used as a terminal alkyne handle in CuAAC reactions for constructing complex molecular architectures. This includes the site-specific modification of biomolecules (e.g., peptide cyclization, fluorescent labeling), the synthesis of functional polymers and dendrimers, and the creation of diverse compound libraries in medicinal chemistry. Its role in forming stable 1,2,3-triazole linkages is a cornerstone of modern bioconjugation and materials science [1].

Scaffold for CNS Drug Discovery: Designing BBB-Penetrant Therapeutics

Given the established ability of its N-propargyl derivatives to cross the blood-brain barrier, this core scaffold is ideal for initiating medicinal chemistry programs targeting central nervous system disorders such as Alzheimer's disease. Researchers can leverage this scaffold to develop new inhibitors of CNS targets like butyrylcholinesterase (BChE) or monoamine oxidase B (MAO-B), where peripheral selectivity would be a liability [2].

High-Purity Intermediate for Robust Chemical Process Development

When sourced with a high purity specification (e.g., 98%), 4-(prop-2-yn-1-yl)piperidine is a reliable intermediate for scaling up reactions and developing robust chemical processes. The reduced impurity profile minimizes side reactions and simplifies purification, which is critical for ensuring batch-to-batch consistency and economic viability in larger-scale syntheses, as compared to lower-purity alternatives .

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